Cas no 646507-90-6 ([1,1'-Biphenyl]-4-carboxaldehyde, 3,3',5,5'-tetrafluoro-4'-methyl-)
646507-90-6 structure
Product Name:[1,1'-Biphenyl]-4-carboxaldehyde, 3,3',5,5'-tetrafluoro-4'-methyl-
CAS No:646507-90-6
MF:C14H8F4O
MW:268.206337928772
CID:420412
PubChem ID:71379319
Update Time:2025-04-19
[1,1'-Biphenyl]-4-carboxaldehyde, 3,3',5,5'-tetrafluoro-4'-methyl- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-carboxaldehyde, 3,3',5,5'-tetrafluoro-4'-methyl-
- 4-(3,5-difluoro-4-methylphenyl)-2,6-difluorobenzaldehyde
- DTXSID60801893
- 646507-90-6
- 3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
-
- Inchi: 1S/C14H8F4O/c1-7-11(15)2-8(3-12(7)16)9-4-13(17)10(6-19)14(18)5-9/h2-6H,1H3
- InChI Key: UCNDPVOUOXJEFV-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C)F)C1C=C(C(C=O)=C(C=1)F)F
Computed Properties
- Exact Mass: 268.05114
- Monoisotopic Mass: 268.05112752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
[1,1'-Biphenyl]-4-carboxaldehyde, 3,3',5,5'-tetrafluoro-4'-methyl- Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
646507-90-6 ([1,1'-Biphenyl]-4-carboxaldehyde, 3,3',5,5'-tetrafluoro-4'-methyl-) Related Products
- 57592-43-5(3-Fluoro-4-phenylbenzaldehyde)
- 1201597-22-9(2,6-Difluoro-4-methylbenzaldehyde)
- 728918-75-0(4-(2,4-Difluorophenyl)benzaldehyde)
- 164334-74-1(4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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